methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate
Description
Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 4th position (R configuration) and a methylidene (=CH₂) group at the 2nd position of a pentanoate backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in peptide chemistry and asymmetric catalysis. The Boc group enhances amine stability during reactions, while the methylidene moiety offers a reactive site for conjugate additions or cyclization .
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
methyl (4R)-2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C12H21NO4/c1-8(10(14)16-6)7-9(2)13-11(15)17-12(3,4)5/h9H,1,7H2,2-6H3,(H,13,15)/t9-/m1/s1 |
InChI Key |
UMXLUHHYMUXZLV-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CC(=C)C(=O)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CC(=C)C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate typically involves the protection of an amino acid with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate involves its ability to act as a protecting group for amino acids. The Boc group prevents unwanted reactions at the amino site during synthetic processes. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Functional Groups
Key comparable compounds (Table 1) share the Boc-protected amine motif but differ in backbone substitution, stereochemistry, and functional groups.
Table 1: Structural and Functional Comparison
Steric and Electronic Effects
- Methylidene vs. Methyl Groups: The target compound’s methylidene group (=CH₂) introduces electron-deficient sp² hybridization, increasing reactivity toward nucleophilic additions compared to single-bonded analogs like (R)-2-(((Boc)amino)methyl)-4-methylpentanoic acid .
- Boc Protection Stability : N-methyl Boc derivatives (e.g., ) exhibit slower deprotection under acidic conditions due to steric hindrance, whereas the target compound’s primary Boc group is more labile, enabling controlled amine liberation .
Stereochemical Considerations
- The R configuration at position 4 in the target compound contrasts with the S configuration in (2R,4S)-5-(Biphenyl-4-yl)-4-[(Boc)amino]-2-methylpentanoic acid . This stereochemical divergence impacts chiral recognition in enzymatic reactions or asymmetric synthesis.
Functional Group Utility
- Ester vs. Carboxylic Acid : Esters (target compound, ) are preferred for temporary protection in multi-step syntheses, whereas carboxylic acids () are directly used in amide bond formation.
- Biphenyl Moiety : The biphenyl group in enhances lipophilicity, making it suitable for membrane permeability studies in drug development.
Research Findings and Data
Deprotection Kinetics
Solubility and Stability
- Methylidene-containing compounds show reduced aqueous solubility (logP ~2.5) compared to carboxylic acid analogs (logP ~1.8) .
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